![molecular formula C10H12ClNO4S B5766358 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)
4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid, also known as CP-690,550, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It was initially developed as a treatment for autoimmune diseases, particularly rheumatoid arthritis, but has since shown promise in a variety of other conditions. In
Wissenschaftliche Forschungsanwendungen
4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid has been extensively studied for its potential therapeutic applications in autoimmune diseases. It was initially developed as a treatment for rheumatoid arthritis and has shown promising results in clinical trials. It has also been studied for its potential use in other autoimmune conditions such as lupus, multiple sclerosis, and psoriasis. Additionally, 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid has shown promise in the treatment of transplant rejection and inflammatory bowel disease.
Wirkmechanismus
4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid works by inhibiting the activity of Janus kinase (JAK) enzymes, specifically JAK3. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, which play a key role in the immune response. By inhibiting JAK3, 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid reduces the activity of T cells, which are involved in the inflammatory response. This results in a decrease in inflammation and a reduction in autoimmune symptoms.
Biochemical and Physiological Effects
4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to reduce the production of antibodies, which are involved in autoimmune diseases. It has also been shown to reduce the activity of dendritic cells, which play a key role in the immune response. Additionally, 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid has been shown to have a positive effect on bone density, which is often compromised in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid in lab experiments is its specificity for JAK3. This allows researchers to target a specific pathway and minimize off-target effects. Additionally, 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid has been shown to have a favorable safety profile in clinical trials. However, one limitation is that it may not be effective in all autoimmune diseases, as the underlying mechanisms can vary.
Zukünftige Richtungen
There are a number of future directions for research on 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid. One area of interest is its potential use in combination therapies with other drugs. Additionally, there is ongoing research into the use of 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid in other autoimmune diseases, such as lupus and multiple sclerosis. Another area of interest is the potential use of 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid in the treatment of certain cancers, as JAK enzymes are also involved in cancer cell growth and proliferation. Finally, there is ongoing research into the development of new JAK inhibitors with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid involves several steps, beginning with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-isopropylamine to form the corresponding amide. The amide is then treated with sulfur trioxide to form the sulfonamide, which is subsequently reduced with sodium borohydride to yield 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid.
Eigenschaften
IUPAC Name |
4-chloro-3-(propan-2-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUIOPNEGHXHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[(isopropylamino)sulfonyl]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.